molecular formula C19H13F2N3O2S B10916540 4-[4-(difluoromethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

4-[4-(difluoromethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Cat. No.: B10916540
M. Wt: 385.4 g/mol
InChI Key: UGRKKUSCABJWJA-UHFFFAOYSA-N
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Description

4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of difluoromethyl and thienyl groups in its structure adds to its chemical diversity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID typically involves multi-step organic synthesis. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID is unique due to the combination of its difluoromethyl, thienyl, and pyrazolopyridine moieties. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C19H13F2N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

4-[4-(difluoromethyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid

InChI

InChI=1S/C19H13F2N3O2S/c1-10-16-13(17(20)21)9-14(15-3-2-8-27-15)22-18(16)24(23-10)12-6-4-11(5-7-12)19(25)26/h2-9,17H,1H3,(H,25,26)

InChI Key

UGRKKUSCABJWJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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